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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B15599883 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to the stability of the fluorescent dye ATTO 590 in

various experimental conditions. Below you will find frequently asked questions (FAQs) and

troubleshooting guides to ensure the optimal performance of ATTO 590 in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is ATTO 590 and what are its general stability characteristics?

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes. It is characterized by

its strong absorption, high fluorescence quantum yield, and excellent thermal and

photostability.[1][2][3][4] These properties make it highly suitable for demanding applications

such as single-molecule detection, high-resolution microscopy (e.g., PALM, dSTORM, STED),

flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][3] The dye is

described as being moderately hydrophilic.[1][3]

Q2: How should I store ATTO 590 dye and its conjugates?

For long-term storage, both the unconjugated ATTO 590 dye and its conjugates should be

stored at -20°C and protected from light.[4] To avoid repeated freeze-thaw cycles, it is

recommended to aliquot the solutions into single-use amounts. When stored properly, ATTO-

TEC products are stable for at least three years.[4] For short-term storage of protein conjugates

in solution at 4°C, 2 mM sodium azide can be added as a preservative.
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Q3: What is the optimal pH for conjugating ATTO 590 NHS ester to proteins?

The recommended pH range for labeling proteins with ATTO 590 NHS ester is 8.2 to 8.5. This

is because the primary amino groups on the protein must be deprotonated to be reactive with

the NHS ester.[5] A common buffer used for this purpose is 0.1 M sodium bicarbonate buffer at

pH 8.3. It is crucial to use amine-free buffers such as PBS, MES, or HEPES for the labeling

reaction, as Tris and glycine contain primary amines that will compete with the protein for

reaction with the NHS ester.

Q4: How does pH affect the fluorescence of ATTO 590?

While specific quantitative data on the fluorescence intensity of ATTO 590 across a wide pH

range is not readily available in public documentation, the fluorescence characteristics of ATTO

dyes are generally considered to be quite insensitive to environmental changes, including pH.

However, it is always recommended to perform preliminary experiments to assess the stability

and brightness of the dye in your specific buffer system and pH.

Q5: Are there any known substances that can quench the fluorescence of ATTO 590?

Yes, the amino acid tryptophan has been shown to efficiently quench the fluorescence of ATTO
590 through a process of excited-state charge transfer.[6] This is an important consideration

when labeling proteins, as the proximity of tryptophan residues to the dye can affect the

fluorescence signal. Additionally, ATTO 590 fluorescence can be effectively quenched by the

Black Hole Quencher™ 2 (BHQ®-2) dye, a property utilized in applications like FRET-based

assays.[7]

Troubleshooting Guide
Problem: Low or no fluorescence signal after labeling.
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Possible Cause Troubleshooting Step

Incorrect buffer for labeling

Ensure that the labeling buffer is free of primary

amines (e.g., Tris, glycine). Use a

recommended buffer such as 0.1 M sodium

bicarbonate, PBS, or HEPES at the optimal pH.

Incorrect pH for labeling

Verify that the pH of the protein solution is

between 8.2 and 8.5 for NHS ester reactions to

ensure efficient conjugation.

Hydrolysis of NHS ester

Prepare the dye stock solution in anhydrous,

amine-free DMSO or DMF immediately before

use. NHS esters are sensitive to moisture and

will hydrolyze over time.

Protein concentration is too low
For efficient labeling, the protein concentration

should be at least 2 mg/mL.

Fluorescence quenching

Consider the proximity of quenching agents like

tryptophan residues in the labeled protein. If

possible, choose a labeling site away from such

residues.

Problem: Unexpected changes in fluorescence intensity during the experiment.
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Possible Cause Troubleshooting Step

Photobleaching

Minimize the exposure of the sample to

excitation light. Use an anti-fade reagent if

compatible with your experiment. ATTO 590 is

known for its high photostability, but all

fluorophores will eventually photobleach.

Buffer incompatibility

Test the stability of ATTO 590 in your

experimental buffer by incubating the dye in the

buffer for the duration of your experiment and

measuring its fluorescence at different time

points.

pH shift in the local environment

Ensure that your buffer has sufficient buffering

capacity to maintain a stable pH throughout the

experiment.

Interaction with quenchers
Be aware of potential quenchers in your sample

or buffer system. See Q5 in the FAQ section.

Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with ATTO 590 NHS Ester

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M

sodium bicarbonate, PBS, or HEPES) at a concentration of at least 2 mg/mL. Adjust the pH

of the solution to 8.3.

Dye Preparation: Immediately before use, dissolve the ATTO 590 NHS ester in anhydrous,

amine-free DMSO or DMF to a concentration of 1-10 mg/mL.

Conjugation: Add the reactive dye solution to the protein solution. The optimal molar ratio of

dye to protein will vary depending on the protein and should be determined empirically. A

good starting point is a 5-10 fold molar excess of the dye.

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.
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Purification: Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) or through dialysis.

Protocol 2: Assessing the pH Stability of ATTO 590 Fluorescence

Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate

buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9-11).

Prepare a stock solution of free ATTO 590 dye in a suitable solvent (e.g., DMSO).

Dilute the dye stock solution to a final concentration (e.g., 1 µM) in each of the prepared

buffers.

Measure the fluorescence intensity of each sample using a fluorometer with excitation and

emission wavelengths appropriate for ATTO 590 (e.g., excitation at 590 nm and emission at

624 nm).

Plot the fluorescence intensity as a function of pH to determine the pH stability profile of the

dye.

Visualizations
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Experimental Workflow: Protein Labeling with ATTO 590
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Troubleshooting: Low Fluorescence Signal
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. leica-microsystems.com [leica-microsystems.com]

2. FluoroFinder [app.fluorofinder.com]

3. ATTO 590 | Products | Leica Microsystems [leica-microsystems.com]

4. leica-microsystems.com [leica-microsystems.com]

5. jenabioscience.com [jenabioscience.com]

6. Tryptophan and ATTO 590: mutual fluorescence quenching and exciplex formation -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]

To cite this document: BenchChem. [ATTO 590 Technical Support Center: Stability in Buffers
and pH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15599883#atto-590-stability-in-different-buffers-and-
ph]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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